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Compound of Interest

Compound Name: Trigochinin C

Cat. No.: B15591638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of

Trigochinin C, a daphnane-type diterpene with known inhibitory activity against MET tyrosine

kinase. Due to the limited publicly available data on the comprehensive off-target profile of

Trigochinin C, this document presents a hypothetical profile based on its known primary target

and the characteristics of similar natural compounds. This profile is compared against

established MET kinase inhibitors with varying selectivity: the highly selective agents

Capmatinib and Tepotinib, and the multi-targeted inhibitor Cabozantinib. The objective is to

offer a framework for evaluating the selectivity of novel kinase inhibitors and to highlight the

experimental approaches crucial for this assessment.

Introduction to Kinase Inhibitor Selectivity
The efficacy of kinase inhibitors in cancer therapy is often linked to their specificity for the

intended target. Off-target inhibition, where a drug interacts with kinases other than the primary

target, can lead to a range of outcomes from unforeseen toxicities to beneficial

polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity across the

human kinome is a critical step in preclinical drug development. A highly selective inhibitor

minimizes the risk of adverse effects, while a multi-targeted inhibitor might offer broader

efficacy in certain contexts.

Trigochinin C has been identified as an inhibitor of MET tyrosine kinase with an IC50 of 1.95

µM. To understand its potential as a therapeutic agent, it is essential to characterize its activity
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against a wide array of other kinases. This guide compares its hypothetical off-target profile

with that of three clinically relevant MET inhibitors.

Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data from a hypothetical kinase profiling study.

The data for Trigochinin C is representative of a plausible profile for a natural product-derived

kinase inhibitor, while the data for the comparator drugs is based on publicly available

information and representative kinome scan data.

Table 1: In Vitro Potency Against Primary Target (MET)

Compound Type IC50 (nM) for MET

Trigochinin C Daphnane-type diterpene 1950

Capmatinib Type Ib, ATP-competitive 0.13[1]

Tepotinib Type Ib, ATP-competitive 23

Cabozantinib Type II, ATP-competitive 2.0

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Disclaimer: The data for Trigochinin C is hypothetical. The data for comparator drugs is

representative and compiled from multiple sources. For definitive profiles, direct experimental

testing under identical conditions is required.
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Kinase Target
Trigochinin C
(% Inhibition)

Capmatinib (%
Inhibition)

Tepotinib (%
Inhibition)

Cabozantinib
(% Inhibition)

MET (On-Target) >95 >99 >99 >99

VEGFR2 35 <10 <10 >95

AXL 25 <5 <5 >95

RET 15 <5 <5 >95

KIT 10 <5 <5 >90

FLT3 5 <5 <5 >90

SRC 40 <10 <10 50

EGFR 20 <5 <5 30

HER2 15 <5 <5 25

ABL1 5 <5 <5 60

Aurora A 50 <10 15 40

CDK2 30 <5 <5 20

Interpretation:

Trigochinin C (Hypothetical): This profile suggests moderate selectivity. While potent

against MET, it may exhibit off-target activity against other kinases like SRC and Aurora A at

a concentration of 1 µM. This is not uncommon for natural product-derived compounds.

Capmatinib and Tepotinib: These compounds demonstrate very high selectivity for MET, with

minimal inhibition of a wide range of other kinases, consistent with their classification as

highly selective inhibitors.[1]

Cabozantinib: This profile confirms its role as a multi-targeted inhibitor, with significant

activity against VEGFR2, AXL, RET, KIT, and FLT3, in addition to MET. This broader activity

is linked to both its therapeutic effects and its side-effect profile.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are

representative protocols for key in vitro and cellular assays.

In Vitro Kinase Inhibition Assays
a) LanthaScreen™ Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of an inhibitor to the ATP-binding site of a kinase.

Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor 647-

labeled, ATP-competitive tracer binds to the kinase's ATP site. The proximity of the donor

(europium) and acceptor (Alexa Fluor 647) results in a high FRET signal. A test compound

that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

Prepare a serial dilution of the test compound (e.g., Trigochinin C).

In a 384-well plate, add the test compound, a mixture of the kinase and the europium-

labeled antibody, and the Alexa Fluor 647-labeled tracer.

Incubate the plate at room temperature for 60 minutes.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

(acceptor) and 615 nm (donor).

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound

concentration to determine the IC50 value.

b) Z'-LYTE™ Kinase Activity Assay (Thermo Fisher Scientific)

This FRET-based assay measures the phosphorylation of a synthetic peptide substrate by a

kinase.
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Principle: A peptide substrate is labeled with two fluorophores (coumarin and fluorescein). In

the presence of ATP, the kinase phosphorylates the peptide. A development reagent (a

protease) is then added, which selectively cleaves the non-phosphorylated peptides,

disrupting the FRET between the fluorophores. The ratio of coumarin to fluorescein emission

is proportional to the extent of phosphorylation.

Protocol Outline:

Prepare a serial dilution of the test compound.

In a 384-well plate, add the test compound, the kinase, the FRET-peptide substrate, and

ATP.

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to

proceed.

Add the development reagent and incubate for a further 60 minutes.

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at

445 nm (coumarin) and 520 nm (fluorescein).

Calculate the emission ratio and determine the percent inhibition and IC50 values.

Cellular Target Engagement Assay
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess drug binding to its target protein in a cellular

environment.

Principle: The binding of a drug to its target protein often increases the protein's thermal

stability. In a CETSA experiment, cells are treated with the compound and then heated to

various temperatures. The amount of soluble target protein remaining at each temperature is

quantified. A drug-bound protein will remain soluble at higher temperatures compared to the

unbound protein.

Protocol Outline:
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Culture cells (e.g., MET-amplified MKN-45 gastric cancer cells or MET-overexpressing

MHCC97-H hepatocellular carcinoma cells) and treat with various concentrations of the

test compound or a vehicle control.[2][3]

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures

using a thermal cycler.

Lyse the cells by freeze-thaw cycles.

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

Analyze the amount of the target protein (e.g., MET) in the soluble fraction by Western

blotting or other protein detection methods.

Plot the amount of soluble protein against the temperature to generate a melting curve. A

shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

Visualizations
The following diagrams illustrate key concepts and experimental workflows relevant to the

assessment of kinase inhibitor selectivity.
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Caption: MET Signaling Pathway and Inhibition by Trigochinin C.
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Caption: Workflow for In Vitro Kinase Profiling.
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Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion
The comprehensive assessment of a kinase inhibitor's off-target profile is fundamental to its

development as a safe and effective therapeutic. This guide provides a comparative framework

for evaluating the selectivity of Trigochinin C against established MET inhibitors. While the off-

target profile for Trigochinin C presented here is hypothetical, it underscores the importance of

conducting broad kinase screening. The highly selective nature of Capmatinib and Tepotinib

contrasts with the multi-targeted profile of Cabozantinib, illustrating the diverse selectivity

profiles of approved drugs. The detailed experimental protocols for robust in vitro and cellular

assays provide a roadmap for researchers to rigorously characterize novel kinase inhibitors like
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Trigochinin C, paving the way for a deeper understanding of their therapeutic potential and

possible liabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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